N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide
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Overview
Description
N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of the molecules they are part of, often enhancing stability and bioactivity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3-(trifluoromethyl)aniline with 2,2,2-trifluoroacetyl chloride to form an intermediate, which is then reacted with 4-methylphenylhydrazine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to its targets, often through hydrophobic interactions and electronic effects. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Another trifluoromethyl-containing compound with applications in organic synthesis.
3-(Trifluoromethyl)phenol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide is unique due to its specific combination of trifluoromethyl groups and hydrazinecarboxamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H14F6N4O |
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Molecular Weight |
404.31 g/mol |
IUPAC Name |
1-[[N-(4-methylphenyl)-C-(trifluoromethyl)carbonimidoyl]amino]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H14F6N4O/c1-10-5-7-12(8-6-10)24-14(17(21,22)23)26-27-15(28)25-13-4-2-3-11(9-13)16(18,19)20/h2-9H,1H3,(H,24,26)(H2,25,27,28) |
InChI Key |
YUOVBQFTDPKKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C(F)(F)F)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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